

# Application Note and Protocol: Stability-Indicating Assay of Sofosbuvir

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## Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure its efficacy and safety, it is crucial to assess its stability under various environmental conditions. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides a detailed protocol for a stability-indicating assay of Sofosbuvir using High-Performance Liquid Chromatography (HPLC), including forced degradation studies and method validation, in accordance with International Council for Harmonisation (ICH) guidelines.

## Data Presentation

Table 1: Summary of Forced Degradation Studies of Sofosbuvir

| Stress Condition       | Reagent/Condition                 | Duration           | Temperature   | Observed Degradation (%)   | Key Degradation Products          |
|------------------------|-----------------------------------|--------------------|---------------|----------------------------|-----------------------------------|
| Acid Hydrolysis        | 1N HCl                            | 10 hours           | 80°C (reflux) | ~8.66%                     | DP I (m/z 488), DP II (m/z 393.3) |
| Base Hydrolysis        | 0.5N NaOH                         | 24 hours           | 60°C          | ~45.97%                    | DP I (m/z 488), DP II (m/z 393.3) |
| Oxidative Degradation  | 30% H <sub>2</sub> O <sub>2</sub> | 48 hours           | 80°C          | ~0.79%                     | DP III (m/z 393)                  |
| Thermal Degradation    | Dry Heat                          | 21 days            | 50°C          | No significant degradation | Not Applicable                    |
| Photolytic Degradation | UV light (254 nm) / Sunlight      | 24 hours / 21 days | Ambient       | No significant degradation | Not Applicable                    |

Note: Degradation percentages and product identification are compiled from multiple literature sources and may vary based on specific experimental conditions.

Table 2: Validation Parameters for the Stability-Indicating HPLC Method

| Parameter                       | Specification   | Result                  |
|---------------------------------|---|-------------------------|
| Linearity (Concentration Range) | Correlation coefficient ( $r^2$ ) > 0.999             | 0.999                   |
| Accuracy (% Recovery)           | 98.0% - 102.0%  | 99.31% - 99.73%         |
| Precision (% RSD)               | < 2%  | < 2%                    |
| Limit of Detection (LOD)        | Reportable value                                      | 0.0239 $\mu\text{g/mL}$ |
| Limit of Quantification (LOQ)   | Reportable value                                      | 0.0739 $\mu\text{g/mL}$ |
| Specificity                     | No interference from degradants or placebo            | Confirmed               |
| Robustness                      | % RSD < 2% with minor variations in method parameters | Confirmed               |

Note: These values represent typical results from validated methods and should be established for each specific laboratory and instrument.

## Experimental Protocols

### 1. Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of Sofosbuvir in the presence of its degradation products.

#### 1.1. Materials and Reagents

- Sofosbuvir reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (OPA) or Formic acid (analytical grade)

- Triethylamine (TEA) (analytical grade)
- Water (HPLC grade)
- Sofosbuvir tablets (for assay of pharmaceutical dosage form)

### 1.2. Chromatographic Conditions

| Parameter           | Condition  |
|---------------------|--|
| Column              | Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 3.5 $\mu$ m) or equivalent                     |
| Mobile Phase        | 0.1% Triethylamine in water (pH adjusted to 3.2 with 10% OPA) : Acetonitrile (45:55 v/v) |
| Flow Rate           | 0.6 mL/min   |
| Injection Volume    | 10 $\mu$ L   |
| Detector Wavelength | 259 nm   |
| Column Temperature  | Ambient (or controlled at 30°C)  |

### 1.3. Preparation of Solutions

- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 25 mg of Sofosbuvir reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 to 200  $\mu$ g/mL for linearity studies.
- Sample Solution (from tablets): Weigh and powder 20 Sofosbuvir tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask, dissolve with the mobile phase, sonicate to ensure complete dissolution, and dilute to the final concentration within the linear range of the method.

## 2. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.

2.1. General Procedure For each stress condition, a stock solution of Sofosbuvir is prepared and subjected to the conditions outlined below. After the specified duration, the solutions are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis. A control sample (unstressed) is analyzed concurrently.

## 2.2. Acid Hydrolysis

- To a solution of Sofosbuvir, add 1N HCl.
- Reflux the solution at 80°C for 10 hours.
- Cool, neutralize with 1N NaOH, and dilute with the mobile phase.

## 2.3. Base Hydrolysis

- To a solution of Sofosbuvir, add 0.5N NaOH.
- Maintain the solution at 60°C for 24 hours.
- Cool, neutralize with 0.5N HCl, and dilute with the mobile phase.

## 2.4. Oxidative Degradation

- To a solution of Sofosbuvir, add 30% H<sub>2</sub>O<sub>2</sub>.
- Keep the solution at 80°C for 48 hours.
- Dilute with the mobile phase.

## 2.5. Thermal Degradation

- Place solid Sofosbuvir powder in a hot air oven at 50°C for 21 days.
- After the exposure period, dissolve the sample in the mobile phase.

## 2.6. Photolytic Degradation

- Expose solid Sofosbuvir powder to direct sunlight for 21 days or to UV radiation at 254 nm for 24 hours.
- After exposure, dissolve the sample in the mobile phase.

## Mandatory Visualization

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